molecular formula C17H16N2O B2529844 N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-1-yl)acetamide CAS No. 1252515-59-5

N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-1-yl)acetamide

Cat. No.: B2529844
CAS No.: 1252515-59-5
M. Wt: 264.328
InChI Key: NLTQRIOJNBZADD-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a naphthalene ring, a cyclopropyl group, and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-1-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various heterocyclic compounds .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets and pathways. The cyanoacetamide moiety can participate in various biochemical reactions, leading to the formation of active intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-1-yl)acetamide is unique due to its combination of a naphthalene ring, a cyclopropyl group, and a cyanoacetamide moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-10-11-19(15-8-9-15)17(20)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTQRIOJNBZADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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